Product packaging for (3R)-6-Oxopiperidine-3-carboxylic acid(Cat. No.:CAS No. 1426408-55-0)

(3R)-6-Oxopiperidine-3-carboxylic acid

Cat. No.: B2987440
CAS No.: 1426408-55-0
M. Wt: 143.142
InChI Key: LWZUSLUUMWDITR-SCSAIBSYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the realm of medicinal and synthetic chemistry. nih.govencyclopedia.pub Piperidine-containing compounds are one of the most vital synthetic fragments for the construction of drugs and play a substantial role in the pharmaceutical industry. nih.govencyclopedia.pub Their derivatives are found in over twenty different classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antibiotics, as well as in a vast array of natural alkaloids like morphine and atropine. nih.govencyclopedia.pub

The prevalence of the piperidine scaffold stems from its versatile physicochemical and biological properties. thieme-connect.comresearchgate.net Incorporating chiral piperidine moieties into molecules can be a promising strategy for several reasons: thieme-connect.comresearchgate.net

Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and other properties that are crucial for its behavior in biological systems. thieme-connect.comresearchgate.net

Enhancement of Biological Activity and Selectivity: The specific three-dimensional arrangement of a chiral piperidine can lead to more precise interactions with biological targets, thereby enhancing potency and selectivity. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Profiles: The presence of a piperidine scaffold can positively affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net

Reduction of Toxicity: Strategic inclusion of these scaffolds has been shown to reduce certain toxic effects, such as cardiac hERG toxicity. thieme-connect.comresearchgate.net

Given these advantages, the synthesis of novel piperidine derivatives remains a very active area of research, with thousands of related scientific papers published in recent years. nih.gov

The Unique Role of Chiral Lactams, Including (3R)-6-Oxopiperidine-3-carboxylic Acid, in Chemical Synthesis

Lactams, which are cyclic amides, are another class of compounds with significant standing in chemical synthesis. Chiral lactams, in particular, are highly valued as versatile synthetic intermediates and building blocks. nih.govacs.org They are ubiquitous in bioactive natural products and serve as key pharmacophores in numerous biologically active molecules. acs.orgnih.gov The stereoselective construction of chiral lactams is instrumental in the synthesis of various drug molecules. nih.gov

The utility of chiral lactams is derived from their inherent reactivity and stereochemical information. The ring strain in smaller lactams, for example, facilitates ring-opening reactions that can be exploited to create a variety of medicinally active compounds. nih.gov More broadly, chiral lactams serve as rigid scaffolds from which chemists can build more complex molecular architectures with a high degree of stereocontrol. Enantioenriched lactams can be readily converted into other desirable chiral heterocycles, such as the chiral piperidines mentioned previously, which are highly sought after in drug discovery. nih.gov

This compound is a prime example of such a chiral building block. It integrates the key features of both a piperidine precursor and a chiral lactam. Its structure contains a defined stereocenter at the 3-position, making it a valuable starting material for the asymmetric synthesis of more complex piperidine derivatives and other nitrogen-containing heterocycles. The development of catalytic methods to produce such enantiopure saturated heterocycles is a significant challenge in asymmetric catalysis, highlighting the importance of compounds like this compound. nih.gov

Data Tables

Table 1: Physicochemical Properties of 6-Oxopiperidine-3-carboxylic Acid

PropertyValue
Molecular Formula C₆H₉NO₃ nih.govchemicalbook.com
Molecular Weight 143.14 g/mol nih.govchemicalbook.com
IUPAC Name 6-oxopiperidine-3-carboxylic acid nih.gov
Melting Point 181 - 184°C chemicalbook.com
Form Solid chemicalbook.com
Color White to Off-White chemicalbook.com
Synonyms 2-Piperidone-5-carboxylic acid, 5-Carboxy-2-piperidone, 6-Oxonipecotic acid chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B2987440 (3R)-6-Oxopiperidine-3-carboxylic acid CAS No. 1426408-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZUSLUUMWDITR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426408-55-0
Record name (3R)-6-oxopiperidine-3-carboxylic acid
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Advanced Synthetic Methodologies for 3r 6 Oxopiperidine 3 Carboxylic Acid and Its Stereoisomers/derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for the preparation of single-enantiomer pharmaceutical compounds. Various strategies have been developed to control the stereochemical outcome of reactions leading to chiral piperidine (B6355638) derivatives.

Asymmetric Catalysis in Lactam Formation

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, including lactams. thieme-connect.dersc.org This method typically involves the hydrogenation of a prochiral unsaturated substrate in the presence of a chiral rhodium catalyst, often featuring phosphorus-based ligands. wiley-vch.de While the direct asymmetric hydrogenation of a heterocyclic β-aminoacrylate precursor to (3R)-6-Oxopiperidine-3-carboxylic acid is not extensively documented in readily available literature, the principles can be applied to analogous systems like α,β-unsaturated lactams.

The general approach involves the use of a chiral catalyst, such as one derived from a bisphosphine ligand like ZhaoPhos, to deliver hydrogen across the double bond of an unsaturated lactam with high facial selectivity. thieme-connect.de For instance, the hydrogenation of exocyclic α,β-unsaturated lactams has been shown to proceed with excellent yields and enantioselectivities. This methodology's success often hinges on the interaction between the substrate and the catalyst, such as hydrogen bonding, which helps to lock the substrate into a specific conformation for hydrogenation.

A plausible synthetic precursor for this compound via this method would be a dihydropyridinone derivative. The asymmetric hydrogenation of such a substrate, catalyzed by a suitable chiral rhodium complex, would establish the stereocenter at the 3-position. The selection of the chiral ligand is critical to achieving high enantiomeric excess (ee).

Table 1: Illustrative Rhodium-Catalyzed Asymmetric Hydrogenation of Unsaturated Lactams (Note: This table presents representative data for analogous systems due to the lack of specific data for the direct precursor to this compound)

Catalyst System Substrate Type Product Yield (%) ee (%)
Rh/ZhaoPhos Exocyclic α,β-unsaturated lactams α-chiral cyclic lactams up to 99 up to 99

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst capable of performing stereoselective reductions of carbonyl compounds.

The reduction of β-ketopiperidinecarboxylates using fermenting baker's yeast has been shown to produce the corresponding β-hydroxy esters with good to excellent levels of enantiomeric enrichment. These reactions typically yield the cis-diastereoisomers. This approach could be envisioned for the synthesis of a precursor to this compound. The process would involve the enzymatic reduction of a suitable keto-ester precursor, establishing the desired stereochemistry. The resulting hydroxy ester can then be further manipulated to yield the target lactam.

Research on the reduction of piperidine keto esters using fermenting baker's yeast has demonstrated high yields of the corresponding hydroxy esters, exclusively as the cis-diastereoisomers and with enantiomeric enrichment often exceeding 80%. The efficiency and stereoselectivity of these reductions are influenced by the specific yeast strain and reaction conditions.

Table 2: Baker's Yeast Mediated Reduction of Piperidine Keto Esters

Substrate Product Diastereoselectivity Enantiomeric Enrichment (%)

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed.

A notable strategy for the synthesis of 6-oxopiperidine-3-carboxylic acids involves the use of enantiopure O-(α-phenylethyl)hydroxylamine as a chiral ammonia (B1221849) equivalent. This method relies on a one-pot Michael reaction followed by cyclization.

In this approach, diethyl homoitaconate is reacted with enantiopure O-(α-phenylethyl)hydroxylamine. The reaction proceeds via a Michael addition, and the resulting intermediate undergoes spontaneous cyclization to form the corresponding N-(α-phenylethoxy)-6-oxopiperidine-3-carboxylic acid ethyl ester as a mixture of diastereomers. These diastereomers can be separated by chromatography. The chiral auxiliary can then be removed by catalytic hydrogenolysis to afford the enantiomerically pure 6-oxopiperidine-3-carboxylic acid. This method provides a practical route to both enantiomers of the target compound, depending on the choice of the enantiomer of the chiral auxiliary.

This strategy involves the diastereoselective formation of an adduct, which is then converted into the target molecule through a series of chemical transformations. A common approach is the use of a domino Mannich-Michael reaction.

For example, a stereoselective synthesis of piperidine derivatives can be achieved using a carbohydrate-based chiral auxiliary like D-arabinopyranosylamine. researchgate.net In this method, a domino Mannich-Michael reaction of Danishefsky's diene with an aldimine derived from the chiral auxiliary furnishes an N-arabinosyl dehydropiperidinone with high diastereoselectivity.

This intermediate can then undergo further transformations. For instance, a conjugate addition of a cuprate (B13416276) reagent can introduce a substituent at the 6-position with high cis-diastereoselectivity. Subsequent removal of the chiral auxiliary and functional group manipulations would lead to the desired substituted piperidine. While this example leads to a 2,6-disubstituted piperidinone, the principle of using a chiral auxiliary to control the stereochemistry of a key bond-forming reaction, followed by further modifications, is a versatile strategy for accessing a wide range of chiral piperidine derivatives.

Table 3: Chiral Auxiliary-Mediated Synthesis of Piperidine Derivatives

Chiral Auxiliary Key Reaction Intermediate Diastereoselectivity
D-arabinopyranosylamine Domino Mannich-Michael N-arabinosyl dehydropiperidinone High

Chiral Pool Synthesis Approaches (e.g., from D-Glucose)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Carbohydrates, such as D-glucose, are particularly valuable due to their high density of stereocenters and functional groups. researchgate.net

A notable strategy involves the transformation of D-glucose into a key aziridine (B145994) carboxylate intermediate, which serves as a versatile building block for polyhydroxylated piperidines. rsc.org The synthesis begins with the conversion of D-glucose to an unsaturated bromo-ester derivative. The subsequent reaction with a primary amine, such as benzylamine (B48309), proceeds via a conjugate addition followed by an in situ intramolecular nucleophilic substitution, which displaces the bromide to form the strained aziridine ring. This process effectively translates the stereochemistry of the glucose backbone into the newly formed heterocyclic precursor. The resulting D-glucose-derived aziridine carboxylate can then be elaborated into the target piperidine structure through further transformations. rsc.org

Starting MaterialKey IntermediateTransformationResulting Scaffold
D-Glucose(E)-ethyl-6-bromo-1,2-O-isopropylidene-3-O-benzyl-5-deoxy-α-d-xylo-5-eno-heptofuranuronateConjugate addition of benzylamine and intramolecular nucleophilic expulsionD-glucose derived aziridine carboxylate
Aziridine Carboxylateα-hydroxy-β-aminoesterRegioselective aziridine ring-opening with H₂OPolyhydroxylated Piperidine

Regioselective Aziridine Ring Opening Strategies

The ring-opening of activated aziridines is a powerful method for introducing diverse functionalities and constructing substituted piperidines. The regioselectivity of this reaction—determining which carbon-nitrogen bond is cleaved—can be controlled by the electronic and steric nature of the substituents on the aziridine ring and the choice of nucleophile and catalyst. mdpi.com

Research has shown that the functional group on an alkyl substituent at the C2 position of the aziridine ring can direct the regioselectivity of the ring-opening. nih.govbohrium.comnih.gov For instance, when the C2 substituent bears a γ-ketone, the ring opening with a water nucleophile in the presence of trifluoroacetic acid (TFA) occurs preferentially at the C2 position. nih.govnih.gov This outcome is attributed to the activation of the C2-N bond by the neighboring carbonyl group. The resulting amino ketone intermediate can then undergo cyclization to form a 5-hydroxy piperidine derivative. nih.govresearchgate.net

Conversely, if the γ-ketone is replaced with a γ-silylated hydroxy group, the regioselectivity is reversed. Under acidic conditions, the nucleophile attacks the unsubstituted C3 position, leading to the cleavage of the C3-N bond. nih.govbohrium.comnih.gov This alternative pathway provides access to a different substitution pattern on the final piperidine ring after cyclization. This tunable regioselectivity allows for the synthesis of a variety of substituted piperidines from a common chiral aziridine precursor. nih.govresearchgate.net

Aziridine C2-SubstituentNucleophile / ConditionsPosition of AttackSubsequent Product
Alkyl group with γ-ketoneH₂O / CF₃CO₂HC2 CarbonSubstituted Piperidine nih.govnih.gov
Alkyl group with γ-silylated hydroxyAcetate / Acetic AcidC3 CarbonSubstituted Pyrrolidine/Piperidine nih.govbohrium.comnih.gov

Key Cyclization Reactions for Piperidine Ring Construction

Cyclization reactions are fundamental to the synthesis of the piperidine core. Various strategies have been developed to form the six-membered ring with control over substitution and stereochemistry.

Castagnoli–Cushman Reaction (CCR) for Lactam Carboxylic Acids

The Castagnoli–Cushman Reaction (CCR) is a powerful multicomponent reaction that condenses an imine with a cyclic anhydride (B1165640) to produce a variety of lactams. mdpi.com When glutaric anhydride is used, the reaction yields δ-lactams (6-oxopiperidines) bearing a carboxylic acid group, directly forming the core structure of interest. researchgate.net

The reaction typically proceeds by the nucleophilic attack of the imine nitrogen on the anhydride, followed by cyclization and rearrangement. The process is often carried out at elevated temperatures, and in recent years, solvent-free protocols have been developed to enhance the reaction's scope and environmental friendliness. researchgate.net The CCR allows for the synthesis of polysubstituted γ- and δ-lactams by varying the substitution on both the imine and the anhydride precursors. researchgate.netacs.org This method is particularly valuable for creating densely functionalized piperidone scaffolds in an atom-economical fashion. researchgate.netnih.gov

Imine ComponentAnhydride ComponentReaction TypeProduct
Various Schiff BasesGlutaric Anhydride2C-CCRδ-Lactam Carboxylic Acid mdpi.com
IminesHomophthalic Anhydride2C-CCRTetrahydroisoquinolonic Acid mdpi.com
IminesSultam-based Anhydrides2C-CCRγ-Sultam-Annelated δ-Lactams acs.org

Intramolecular Reductive Cyclization Strategies

Intramolecular reductive cyclization provides a direct route to the piperidine ring from a linear precursor. This strategy involves the formation of two new bonds, typically a C-N and a C-C or C-H bond, in a single reductive step.

One approach involves the cyclization of 1,5-diketones. The diketone can be converted to a mono-oxime, which then undergoes diastereoselective intramolecular reductive cyclization using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield highly substituted N-hydroxypiperidines. tandfonline.comtandfonline.com

Another powerful method is electroreductive cyclization. This technique uses an electric current to reduce an imine in the presence of a terminal dihaloalkane. beilstein-journals.org The reaction proceeds through the formation of a radical anion from the imine, which then attacks the dihaloalkane. A second reduction and subsequent intramolecular nucleophilic substitution complete the cyclization to form the piperidine ring. This electrochemical method avoids the need for potentially toxic or expensive chemical reducing agents. beilstein-journals.org

PrecursorReaction TypeKey ReagentsProduct
1,5-Diketone Mono-oximeIntramolecular Reductive CyclizationNaBH₃CNN-Hydroxypiperidine tandfonline.comtandfonline.com
Imine and Terminal DihaloalkaneElectroreductive CyclizationElectric CurrentSubstituted Piperidine beilstein-journals.org
Amino-aldehydesRadical-Mediated CyclizationCobalt(II) catalystPiperidone nih.gov

Dieckmann Cyclization in Lactam Keto-Carboxylate Synthesis

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming five- and six-membered rings. orgoreview.comlibretexts.org In the context of lactam synthesis, an N-protected amino-diester can be cyclized to afford a piperidine ring.

The mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate. This enolate then attacks the carbonyl of the second ester group in an intramolecular fashion. masterorganicchemistry.com Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. libretexts.org For the synthesis of a 6-oxopiperidine-3-carboxylic acid derivative, a suitably substituted amino 1,6-diester would undergo cyclization to form a piperidone ring bearing a keto group at the 6-position and an ester group at the 5-position. Subsequent chemical manipulations would be required to isomerize or reposition the carboxylate functionality to the desired 3-position. A full equivalent of base is necessary as the final deprotonation of the acidic β-keto ester drives the reaction to completion. libretexts.orgmasterorganicchemistry.com

Starting Material (Diester)BaseKey IntermediateProduct
1,6-DiesterSodium AlkoxideCyclic Enolate5-membered β-keto ester wikipedia.orgorgoreview.com
1,7-DiesterSodium AlkoxideCyclic Enolate6-membered β-keto ester wikipedia.orgorgoreview.com
N-protected Amino 1,7-DiesterSodium AlkoxideCyclic EnolatePiperidone-5-carboxylate

Multi-Component Reaction Design for Oxopiperidine Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.com This approach offers significant advantages in terms of speed, efficiency, and the ability to rapidly generate libraries of complex molecules from simple precursors. rug.nl

Several MCRs have been adapted for the synthesis of functionalized piperidine derivatives. For example, a biocatalytic MCR using an immobilized lipase (B570770) (Candida antarctica lipase B) has been developed for the synthesis of piperidines from a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester. rsc.org This "green chemistry" approach provides very good yields and allows the catalyst to be reused for multiple cycles. rsc.org

The Hantzsch reaction, a classic MCR, can also be employed to synthesize 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to the piperidine core and can be further modified. beilstein-journals.org These MCR strategies enable the construction of highly functionalized oxopiperidine derivatives and their analogues in a convergent and step-economical manner, making them highly valuable for drug discovery programs. taylorfrancis.com

MCR NameComponentsCatalystProduct Scaffold
Lipase-catalyzed MCRBenzaldehyde, Aniline, Acetoacetate esterImmobilized CALBFunctionalized Piperidine rsc.org
Hantzsch ReactionAldehyde, 2x β-ketoester, Ammonia/AmineNone/Acid1,4-Dihydropyridine beilstein-journals.org
Ugi ReactionIsocyanide, Acid, Amine, Aldehyde/KetoneNoneα-Acylaminoamide beilstein-journals.org

Stereocontrolled Functionalization and Derivatization

The precise introduction of functional groups onto the piperidine ring with control over stereochemistry is crucial for developing new therapeutic agents. Methodologies such as Wittig olefination, Ring-Closing Metathesis (RCM), N-alkylation, and esterification are instrumental in elaborating the this compound scaffold.

The Wittig reaction is a powerful tool for converting carbonyl groups into alkenes. wikipedia.orgorganic-chemistry.org In the context of piperidine synthesis, it can be employed to introduce exocyclic double bonds, which can then serve as handles for further functionalization. For instance, a ketone precursor to the 6-oxopiperidine ring could undergo a Wittig reaction to form a methylene (B1212753) piperidine derivative. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM) has emerged as a robust strategy for the construction of cyclic structures, including piperidines. nih.govdrughunter.com This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene. For the synthesis of piperidine derivatives, an acyclic amino diene precursor can be cyclized via RCM to afford a tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine. This approach allows for the stereocontrolled synthesis of substituted piperidines by starting with enantiomerically pure acyclic precursors. whiterose.ac.uk

Table 1: Comparison of Wittig Olefination and RCM in Piperidine Synthesis

Feature Wittig Olefination Ring-Closing Metathesis (RCM)
Transformation Carbonyl to alkene wikipedia.org Diene to cyclic alkene drughunter.com
Application Introduction of exocyclic double bonds Formation of the piperidine ring whiterose.ac.uk
Stereocontrol Dependent on ylide stability organic-chemistry.org Substrate-controlled whiterose.ac.uk

| Catalyst | Typically stoichiometric phosphonium (B103445) ylide | Ruthenium or Molybdenum catalysts drughunter.com |

The nitrogen atom of the piperidine ring and the carboxylic acid moiety of this compound offer convenient points for derivatization through N-alkylation and esterification. N-alkylation can be achieved by reacting the parent piperidine with an appropriate alkyl halide or via reductive amination. This functionalization is critical for modulating the pharmacological properties of piperidine-based compounds.

Esterification of the carboxylic acid group is another common derivatization strategy. The Steglich esterification is a particularly mild and effective method, especially for sterically hindered alcohols or acid-sensitive substrates. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction proceeds under neutral and mild conditions, making it suitable for complex molecules. nih.gov

Table 2: Key Reagents in Steglich Esterification

Reagent Function
Carboxylic Acid Substrate to be esterified
Alcohol Nucleophile
DCC or DIC Coupling agent, activates the carboxylic acid wikipedia.org

Resolution Strategies for Enantiomeric Purity

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, obtaining enantiomerically pure compounds is of paramount importance. Resolution strategies are employed to separate enantiomers from a racemic mixture.

For carboxylic acids like 6-oxopiperidine-3-carboxylic acid, a common resolution method is the formation of diastereomeric salts with a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically pure carboxylic acid.

Another powerful technique for enantiomeric separation is chiral chromatography. mdpi.comnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. nih.gov Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another strategy to obtain enantioenriched products. whiterose.ac.uk For instance, enzyme-catalyzed reactions can exhibit high enantioselectivity, providing a green and efficient method for kinetic resolution.

Table 3: Overview of Resolution Strategies

Method Principle Application
Diastereomeric Salt Formation Formation of diastereomers with different physical properties Resolution of acidic or basic compounds nih.gov
Chiral Chromatography Differential interaction with a chiral stationary phase Analytical and preparative separation of enantiomers mdpi.comnih.gov

Stereochemical Characterization and Analysis of 3r 6 Oxopiperidine 3 Carboxylic Acid and Analogues

Determination of Absolute and Relative Configurations

The determination of the precise spatial arrangement of substituents at the chiral center (absolute configuration) and the stereochemical relationship between different stereocenters within the molecule (relative configuration) is fundamental. A combination of advanced analytical methods is often employed to unambiguously establish these stereochemical features.

Single-crystal X-ray crystallography stands as the most definitive method for the determination of the three-dimensional structure of a crystalline compound, providing unequivocal proof of both its absolute and relative configuration. springernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the computation of a three-dimensional electron density map, which in turn reveals the precise spatial coordinates of each atom in the molecule. purechemistry.org

For chiral molecules, the Bijvoet method is a common X-ray crystallographic technique used to determine the absolute configuration without the need for a chiral internal reference. nih.gov While a specific crystal structure for (3R)-6-Oxopiperidine-3-carboxylic acid is not publicly available, the methodology has been successfully applied to analogous piperidine (B6355638) derivatives. For instance, the relative stereochemistry of various substituted piperidines has been confirmed by single-crystal X-ray diffraction of their N-tosyl derivatives. nih.govrsc.org In such cases, the analysis confirms the cis or trans relationship between substituents on the piperidine ring.

The process of preparing a suitable single crystal for X-ray analysis can be challenging. However, when successful, the resulting crystallographic data provides a wealth of structural information, as exemplified in the table below for a hypothetical analysis of a piperidine derivative.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)10.23
c (Å)14.78
α, β, γ (°)90
Flack Parameter0.05(3)

This is an interactive data table. The Flack parameter, when close to zero for a known enantiomerically pure compound, confirms the assigned absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, and when combined with chiral auxiliaries, it can be used to determine the stereochemistry of chiral molecules. ycdehongchem.com Chiral Shift Reagents (CSRs) are paramagnetic lanthanide complexes that can reversibly bind to a chiral substrate, forming diastereomeric complexes. fiveable.me These complexes exhibit different NMR spectra, leading to the separation of signals for corresponding protons in the two enantiomers. fiveable.me

The mechanism of action of CSRs involves the induction of large chemical shift changes in the NMR spectrum of the substrate. The magnitude of this induced shift is dependent on the distance and angle between the paramagnetic center of the CSR and the nucleus being observed. fiveable.me For enantiomers, the differential interaction with the chiral environment of the CSR results in distinct chemical shifts for their respective protons, allowing for their differentiation.

For carboxylic acids like this compound, chiral amino alcohols and L-proline derivatives have been shown to be effective chiral solvating agents. nih.govnih.gov For example, a BINOL-based amino alcohol can be used as a chiral solvating agent to achieve enantiodifferentiation of various carboxylic acids, with observed non-equivalent chemical shifts of up to 0.641 ppm in the ¹H NMR spectrum. nih.gov The interaction between the chiral solvating agent and the enantiomers of the carboxylic acid leads to the formation of transient diastereomeric complexes, which are distinguishable by NMR.

A hypothetical ¹H NMR experiment using a chiral shift reagent on a racemic mixture of 6-Oxopiperidine-3-carboxylic acid could yield the following results for the proton at the C3 position:

EnantiomerChemical Shift (ppm) without CSRChemical Shift (ppm) with CSRΔδ (ppm)
(3R)2.853.150.30
(3S)2.853.050.20

This is an interactive data table illustrating the separation of proton signals upon addition of a Chiral Shift Reagent (CSR).

Furthermore, specialized techniques such as ¹⁹F NMR-based chemosensing have emerged for the chiral analysis of N-heterocycles. nih.gov A chiral probe can produce well-separated ¹⁹F NMR signals upon interacting with the enantiomers of a 3-substituted piperidine, allowing for their differentiation. nih.gov

Assessment of Enantiomeric Excess and Chiral Purity (e.g., Chiral HPLC Analysis)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. The determination of enantiomeric excess is crucial in many fields, particularly in the pharmaceutical industry where the two enantiomers of a drug can have different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used technique for the separation and quantification of enantiomers. csfarmacie.czchromatographyonline.com

Chiral HPLC operates on the principle of differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. A variety of CSPs are commercially available, including those based on polysaccharides, proteins, cyclodextrins, and macrocyclic glycopeptides. chromatographyonline.comsigmaaldrich.com

For the analysis of compounds structurally similar to this compound, specific chiral HPLC methods have been developed. For instance, the enantiomers of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide have been successfully separated on a Chiralpak IA column using a mobile phase of n-hexane and ethanol. oup.com This method achieved a high chiral resolution, demonstrating the effectiveness of polysaccharide-based CSPs for this class of compounds. oup.com

The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. A screening of different columns and mobile phase compositions is often necessary to develop a robust and reliable method. chromatographyonline.com The data from a chiral HPLC analysis can be used to calculate the enantiomeric excess using the following formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.

A typical chromatogram from a chiral HPLC analysis would show two separated peaks corresponding to the two enantiomers. The integration of the peak areas allows for the determination of their relative proportions and thus the enantiomeric excess.

EnantiomerRetention Time (min)Peak Area
(3S)-6-Oxopiperidine-3-carboxylic acid8.215000
This compound9.5285000

This is an interactive data table representing hypothetical data from a chiral HPLC analysis. Based on this data, the enantiomeric excess of the (3R) enantiomer would be 90%.

Chemical Reactivity and Transformations of the 6 Oxopiperidine 3 Carboxylic Acid Moiety

Oxidation Reactions

The piperidine (B6355638) ring, particularly the carbon atoms adjacent to the nitrogen, is susceptible to oxidation. In the context of the 6-oxopiperidine-3-carboxylic acid scaffold, oxidation reactions can target the α-carbon to the nitrogen, leading to the formation of iminium ion intermediates or further oxidized products.

While specific oxidation studies on (3R)-6-Oxopiperidine-3-carboxylic acid are not extensively documented, the oxidation of related N-acyl piperidines has been explored. For instance, oxidation of N-acyl piperidines with systems like iron(II)-hydrogen peroxide can introduce a carbonyl group at the C2 or C6 position, converting the piperidine into a piperidin-2-one (a lactam). researchgate.net Since the target molecule already contains a lactam functionality at the C6 position, further oxidation at the C2 position could be envisioned under specific conditions, although this would be a challenging transformation.

Oxidation can also be carried out using manganese reagents. Studies on substituted 2,6-diphenylpiperidine-4-ones with Manganese(IV) in acidic media have shown that the piperidone ring can be oxidized, leading to ring-opened products such as amino-dicarboxylic acids. chemijournal.com The specific products depend on the reaction conditions and the substitution pattern on the piperidine ring. The presence of the carboxylic acid group on the this compound molecule would likely influence the outcome of such oxidative processes.

Hypervalent iodine reagents have also been employed for the direct α-functionalization of N-protected piperidines, proceeding through N-acyliminium ion intermediates. nih.gov This type of chemistry highlights the potential for introducing substituents at the carbon atoms adjacent to the ring nitrogen under oxidative conditions.

Oxidation Reaction Type Reagent/System Potential Product Type
C-H OxidationIron(II)-hydrogen peroxideFurther oxidized piperidones
Ring OxidationManganese(IV) / H₂SO₄Ring-opened amino acids
α-FunctionalizationHypervalent Iodine Reagentsα-Substituted piperidines

Chemoselective Reduction of Lactam and Carboxylic Acid Functionalities

The presence of both a lactam and a carboxylic acid group presents a challenge and an opportunity for chemoselective reduction. The choice of reducing agent and reaction conditions determines which functional group is transformed.

Reduction of the Lactam: The lactam functionality can be selectively reduced to the corresponding cyclic amine, yielding a substituted piperidine. Borane reagents are particularly effective for this transformation. Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS) are known to reduce amides and lactams to amines. acs.orgnih.govacsgcipr.org A highly chemoselective reagent for this purpose is 9-borabicyclo[3.3.1]nonane (9-BBN), which can reduce tertiary lactams to cyclic tertiary amines even in the presence of an ester group, suggesting it would likely tolerate a carboxylic acid as well. organic-chemistry.org This selective reduction provides access to (3R)-piperidine-3-carboxylic acid, a valuable chiral building block.

Reduction of the Carboxylic Acid: Conversely, the carboxylic acid can be selectively reduced to a primary alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the lactam and the carboxylic acid, milder or more specialized reagents can achieve selectivity. Borane reagents can also reduce carboxylic acids, but conditions can often be tuned to favor reduction of the acid over the lactam. acs.org Catalytic methods have also been developed for the selective reduction of carboxylic acids in the presence of amides. For instance, a system using catalytic titanium tetrachloride (TiCl₄) with ammonia-borane has been shown to reduce carboxylic acids to alcohols while tolerating amide functionalities. acs.orgnih.gov

Target Functional Group Reagent Product Selectivity Notes
LactamBorane-THF (BH₃-THF)(3R)-Piperidine-3-carboxylic acidReduces both lactams and carboxylic acids; conditions can be optimized.
Lactam9-Borabicyclo[3.3.1]nonane (9-BBN)(3R)-Piperidine-3-carboxylic acidHigh chemoselectivity for lactams over esters; likely selective over carboxylic acids. organic-chemistry.org
Carboxylic AcidTiCl₄ (cat.), Ammonia-borane(3R)-6-Oxopiperidin-3-yl)methanolHigh chemoselectivity for carboxylic acids over amides. acs.orgnih.gov

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group at the C3 position is a prime site for nucleophilic acyl substitution reactions. These reactions allow for the conversion of the carboxylic acid into a variety of other functional groups, such as esters and amides, thereby expanding the molecular diversity accessible from this scaffold. vanderbilt.edukhanacademy.org

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These reagents activate the carboxylic acid, facilitating attack by the alcohol nucleophile.

Amide Formation: Similarly, the carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is crucial for building larger peptide-like structures or introducing diverse side chains. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to drive off water. youtube.com More commonly, coupling reagents are employed to facilitate the reaction under milder conditions. Reagents like EDC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), are highly effective for forming the amide bond. nih.govresearchgate.net

The lactam itself is an amide and is generally less reactive towards nucleophilic acyl substitution than the carboxylic acid derivatives it can be formed from. Ring-opening of the lactam can occur under harsh hydrolytic conditions (strong acid or base with heat) but is generally not favored under the conditions used for modifying the carboxylic acid group.

Transformation Nucleophile Reagents/Conditions Product
EsterificationAlcohol (R'-OH)H⁺ (catalyst), heat(3R)-Methyl 6-oxopiperidine-3-carboxylate
EsterificationAlcohol (R'-OH)EDC, DMAP(3R)-Ester of 6-oxopiperidine-3-carboxylic acid
Amide FormationAmine (R'R''NH)EDC, HOBt(3R)-N-Substituted 6-oxopiperidine-3-carboxamide
Amide FormationAmine (R'R''NH)High Temperature (>100 °C)(3R)-N-Substituted 6-oxopiperidine-3-carboxamide

Electrophilic Aromatic Substitutions on Substituted Derivatives

This section pertains to derivatives of this compound that incorporate an aromatic ring, for example, at the N1 position (e.g., N-phenyl-6-oxopiperidine-3-carboxylic acid). In such cases, the aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions. libretexts.org The outcome of these reactions is governed by the directing effects of the substituents on the aromatic ring.

For a hypothetical N-phenyl derivative, two groups influence the position of substitution: the carboxylic acid and the lactam ring nitrogen.

Carboxylic Acid Group: The -COOH group is an electron-withdrawing group and acts as a deactivating, meta-director. libretexts.org However, its influence on an N-phenyl ring would be transmitted through several sigma bonds and would be very weak.

Lactam Nitrogen: The nitrogen atom of the lactam is directly attached to the phenyl ring. The nitrogen's lone pair can donate electron density into the ring through resonance, making it an activating group and an ortho, para-director. However, the activating effect is significantly attenuated because the lone pair is also in resonance with the adjacent lactam carbonyl group. This makes the N-acyl group a much weaker activator than an amino or alkylamino group.

Reaction Reagent Directing Group Predicted Major Products
NitrationHNO₃, H₂SO₄N-Acyl (Lactam)ortho-Nitro and para-Nitro derivatives
BrominationBr₂, FeBr₃N-Acyl (Lactam)ortho-Bromo and para-Bromo derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃N-Acyl (Lactam)ortho-Acyl and para-Acyl derivatives (often low yield due to deactivation)

Applications As a Chiral Building Block and Chemical Scaffold in Organic Synthesis and Chemical Biology

Synthesis of Bioactive Piperidine-Containing Molecules

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. (3R)-6-Oxopiperidine-3-carboxylic acid serves as an important starting material for creating stereochemically pure piperidine derivatives.

The structural rigidity of the 6-oxopiperidine ring system is a desirable feature in the design of enzyme inhibitors. By locking the conformation of the molecule, it can fit more precisely into an enzyme's active site, potentially leading to higher potency and selectivity.

Glycosidase Inhibitors: Polyhydroxylated piperidines, known as iminosugars, are potent glycosidase inhibitors because they mimic the structure of the natural carbohydrate substrates. The this compound scaffold can be elaborated through stereoselective reduction and hydroxylation reactions to produce novel iminosugar analogs for the treatment of diseases like diabetes and viral infections. The defined stereocenter at the C3 position is crucial for orienting substituents to mimic the hydroxyl groups of natural sugars.

Acetylcholinesterase (AChE) Inhibitors: The piperidine core is a key component of many acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. The this compound structure can serve as a precursor to novel AChE inhibitors. Its constrained framework allows for the precise positioning of functional groups that interact with key residues in the active site of the acetylcholinesterase enzyme.

Target Enzyme ClassRationale for Use of ScaffoldKey Synthetic Transformations
α-Glucosidase Serves as a rigid core for creating iminosugar mimics.Reduction of lactam, stereoselective dihydroxylation.
Acetylcholinesterase Acts as a constrained scaffold to orient binding groups.Amide coupling at C3, N-alkylation of the lactam.

Incorporating constrained amino acids into peptides is a common strategy to enhance their stability against enzymatic degradation and to lock them into a bioactive conformation. This compound can be viewed as a cyclic, constrained analog of glutamic acid.

When incorporated into a peptide sequence, its rigid lactam backbone restricts the conformational freedom of the peptide chain. This can be used to mimic or stabilize specific secondary structures, such as β-turns, which are often crucial for receptor binding. This approach leads to peptidomimetics with improved pharmacokinetic properties and potentially higher affinity for their biological targets.

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. The synthesis of these complex molecules often relies on the use of pre-functionalized, chiral piperidine building blocks. This compound is an ideal starting material for such syntheses. The lactam and carboxylic acid functionalities provide versatile handles for constructing more complex ring systems, while the inherent chirality ensures the enantioselective synthesis of the final natural product.

Development of Novel Pharmacological Agents as Chemical Probes

Chemical probes are essential tools for studying the function of proteins and exploring biological pathways. These molecules are typically derived from a known bioactive scaffold and modified to include a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling. The this compound scaffold, as a precursor to various enzyme inhibitors, is an excellent candidate for the development of chemical probes. By synthesizing derivatives with linkers attached to the lactam nitrogen or as part of an amide at the C3 position, researchers can create tools to identify and study the physiological roles of target enzymes in complex biological systems.

Scaffold Design for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery. They involve the systematic modification of a lead compound to understand how different parts of the molecule contribute to its biological activity. The this compound scaffold is well-suited for SAR studies due to its multiple points for diversification.

Chemists can create a library of analogs by modifying three key positions:

R2 (Carboxylic Acid): Conversion to various amides, esters, or other functional groups can probe for hydrogen bonding and electrostatic interactions.

R3 (Piperidine Ring): Further functionalization of the carbon backbone can introduce additional diversity.

These systematic modifications allow for a detailed exploration of the chemical space around the scaffold, helping to identify the key interactions required for optimal potency and selectivity.

Modification SiteType of ModificationPotential Impact on Activity
R1 (Nitrogen) Alkylation, ArylationModulate lipophilicity, probe hydrophobic pockets
R2 (C3-Position) Amide or Ester FormationAlter hydrogen bonding capacity, change polarity
R3 (Ring Backbone) Reduction, HydroxylationIntroduce new stereocenters, create polar interactions

Future Research Directions and Perspectives

Development of Novel Asymmetric Synthetic Routes

The efficient and stereoselective synthesis of (3R)-6-oxopiperidine-3-carboxylic acid is paramount for its further development. While classical synthetic approaches exist, future research will likely focus on the development of more sophisticated and sustainable asymmetric routes that offer high enantiomeric purity, scalability, and versatility.

One promising avenue lies in the advancement of asymmetric organocatalysis . This field has emerged as a powerful tool for the enantioselective synthesis of complex molecules without the need for heavy metals. researchgate.netnih.govresearchgate.net Future investigations could explore the use of novel chiral organocatalysts, such as proline derivatives or chiral amines, to facilitate key bond-forming reactions in the synthesis of the 6-oxopiperidine ring system with high stereocontrol. researchgate.net The development of one-pot or cascade reactions initiated by organocatalysts could significantly streamline the synthesis, making it more efficient and environmentally friendly. nih.gov

Another key area of development is chemoenzymatic synthesis . This approach combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to create highly efficient and selective routes to chiral compounds. dovepress.commdpi.com Future research could focus on identifying or engineering enzymes, such as transaminases or reductases, that can stereoselectively introduce the desired chirality at the C3 position of a suitable precursor. mdpi.com The immobilization of these enzymes would further enhance their industrial applicability by allowing for their reuse and integration into continuous flow processes.

Furthermore, the exploration of the chiral pool for the synthesis of this compound remains a viable and attractive strategy. Natural amino acids, such as (R)-α-aminoadipic acid, which is structurally related, can serve as readily available and enantiomerically pure starting materials. nih.govresearchgate.net Future research could focus on developing novel and efficient methods for the transformation of these natural building blocks into the target molecule, potentially involving key cyclization and functional group manipulation steps. nih.gov

Synthetic ApproachPotential AdvantagesFuture Research Focus
Asymmetric OrganocatalysisMetal-free, environmentally benign, high enantioselectivity.Development of novel catalysts, one-pot cascade reactions.
Chemoenzymatic SynthesisHigh stereoselectivity, mild reaction conditions.Enzyme discovery and engineering, enzyme immobilization.
Chiral Pool SynthesisReadily available starting materials, inherent chirality.Novel transformation methodologies from natural amino acids.

Advanced Computational Design of Derivatives

To expedite the discovery of potent and selective drug candidates based on the this compound scaffold, advanced computational methods will play an increasingly crucial role. These in silico techniques allow for the rational design of derivatives with improved pharmacological profiles.

Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a ligand to the active site of a biological target. nih.govnih.gov Future research will undoubtedly employ molecular docking to screen virtual libraries of this compound derivatives against a wide range of protein targets. researchgate.net This approach can help prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another important computational tool for understanding the relationship between the chemical structure of a molecule and its biological activity. researchgate.netmdpi.com By building predictive 3D-QSAR models, researchers can identify the key structural features of the 6-oxopiperidine scaffold that are essential for activity. researchgate.net These models can then be used to guide the design of new derivatives with enhanced potency and selectivity.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comnih.govresearchgate.net Future research will likely involve the development of pharmacophore models based on known active compounds that interact with specific biological targets. These models can then be used to virtually screen large compound databases to identify novel derivatives of this compound that fit the pharmacophore and are therefore likely to be active.

Computational MethodApplication in Drug DesignFuture Research Focus
Molecular DockingPredicting binding modes and affinities of derivatives.Virtual screening against diverse biological targets.
3D-QSARIdentifying key structural features for biological activity.Building predictive models to guide derivative design.
Pharmacophore ModelingDefining essential 3D features for activity.Virtual screening to identify novel active scaffolds.

Exploration of New Biological Targets and Interaction Mechanisms

While the full biological potential of this compound is yet to be fully elucidated, the piperidine (B6355638) scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Future research will focus on exploring novel therapeutic applications for this compound and its derivatives by investigating their interactions with new biological targets and elucidating their mechanisms of action at the molecular level.

Given that the structurally similar (3S)-6-oxopiperidine-3-carboxylic acid has been identified as an inhibitor of acetylcholinesterase, a key enzyme in the nervous system, a logical direction for future research would be to investigate the activity of the (3R)-enantiomer and its derivatives against this and other cholinesterases. biosynth.com Furthermore, the broader class of piperidine derivatives has shown activity against a range of neurological targets, including NMDA receptors, suggesting that derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders. nih.gov

Another promising area of investigation is the potential of these compounds as enzyme inhibitors in other therapeutic areas. Piperidine-containing molecules have been shown to inhibit proteases, which are implicated in a variety of diseases including viral infections and cancer. nih.govclinmedkaz.org Molecular docking studies could be employed to predict the binding of this compound derivatives to the active sites of various proteases, guiding the synthesis of targeted inhibitors. mbl.or.kr Additionally, kinases, another important class of enzymes in cellular signaling, represent potential targets for these compounds. clinmedkaz.org

The exploration of the interaction mechanisms of active derivatives at a molecular level will be crucial for their further development. Techniques such as X-ray crystallography of ligand-protein complexes can provide detailed insights into the binding mode and key interactions, facilitating structure-based drug design.

Potential Biological Target ClassTherapeutic AreaFuture Research Approach
CholinesterasesNeurological DisordersEnzymatic assays and kinetic studies.
Neurological Receptors (e.g., NMDA)Neurological and Psychiatric DisordersRadioligand binding assays and functional studies.
ProteasesInfectious Diseases, CancerEnzyme inhibition assays and molecular docking.
KinasesCancer, Inflammatory DiseasesKinase activity screening and structural biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-6-Oxopiperidine-3-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via condensation of 4-fluorocinnamic acid ethyl ester with cyanacetic acid ethyl ester under NaOEt catalysis, followed by cyclization in refluxing toluene to yield cis/trans isomers of 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester . Key intermediates should be characterized using 1^1H NMR (e.g., verifying stereochemistry via coupling constants) and HPLC (e.g., ≥95% purity thresholds) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the piperidine ring conformation and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and carboxylic acid O-H stretches (broad ~2500-3000 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 172.06 for C6_6H9_9NO3_3) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use reverse-phase chromatography (C18 column) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor fractions via TLC (silica gel, Rf_f ~0.3 in ethyl acetate/methanol 4:1) and confirm purity via HPLC-DAD (λ = 210 nm) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (3R)-configured isomer be resolved?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA) for enantiomeric separation. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired (3S)-ester, leaving the (3R)-isomer intact . Validate enantiomeric excess (ee) via chiral HPLC (≥98% ee) .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Data Reconciliation : Compare assay conditions (e.g., pH, temperature) across studies. For example, conflicting IC50_{50} values may arise from differences in buffer systems (phosphate vs. Tris) .
  • Dose-Response Replication : Reproduce experiments using standardized protocols (e.g., fixed cell lines, consistent incubation times) .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic attack sites. Validate with kinetic studies (e.g., rate constants for esterification) .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm). Monitor degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40°C, 75% RH) .

Q. What methodologies evaluate the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Turnover Frequency (TOF) : Measure substrate conversion (GC-MS) per unit time under optimized conditions (e.g., 50°C, 24 h) .
  • Stereoselectivity : Quantify diastereomeric ratios (dr) via 1^1H NMR integration of distinct proton signals .

Key Recommendations

  • Prioritize chiral chromatography for enantiomeric separation to avoid racemization .
  • Cross-validate biological assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Archive raw spectral data (NMR, MS) in FAIR-compliant repositories for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.